- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
Numero CAS:93524-95-9
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26
3-(pyridin-4-yl)prop-2-yn-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-pyridinyl)-2-Propyn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
- 3-(4-PYRIDYL)-2-PROPYN-1-OL
- 3-pyridin-4-ylprop-2-yn-1-ol
- 3-(Pyridin-4-yl)prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)-
- QYFHTILWEGBMKR-UHFFFAOYSA-N
- 3-(4-Pyridyl)-2-propyne-1-ol
- 1-(4-Pyridyl)-1-propine-3-ol
- 5668AJ
- TRA0041840
- SY022164
- 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
- 1-(4-Pyridinyl)-1-propyn-3-ol
- AS-32209
- F8883-4477
- MFCD00168868
- SCHEMBL6500070
- CS-0130374
- DB-270952
- AKOS004117753
- 93524-95-9
- 3-(pyridin-4-yl)prop-2-yn-1-ol
-
- MDL: MFCD00168868
- Inchi: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
- Chiave InChI: QYFHTILWEGBMKR-UHFFFAOYSA-N
- Sorrisi: OCC#CC1C=CN=CC=1
Proprietà calcolate
- Massa esatta: 133.052763847g/mol
- Massa monoisotopica: 133.052763847g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 33.1
- XLogP3: 0.4
Proprietà sperimentali
- PSA: 33.12000
- LogP: 0.42540
3-(pyridin-4-yl)prop-2-yn-1-ol Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
3-(pyridin-4-yl)prop-2-yn-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB451683-250 mg |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 250MG |
€88.20 | 2023-07-18 | |
| abcr | AB451683-1 g |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 1g |
€142.80 | 2023-07-18 | |
| abcr | AB451683-5 g |
3-(4-Pyridyl)-2-propyn-1-ol; 95% |
93524-95-9 | 5g |
€495.50 | 2022-08-31 | ||
| Apollo Scientific | OR928835-250mg |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-1g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 1g |
£31.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-5g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 5g |
£150.00 | 2025-02-21 | |
| Chemenu | CM172395-10g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 10g |
$438 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-250mg |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 250mg |
¥326.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-1g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 1g |
¥796.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-5g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 5g |
¥2786.0 | 2021-09-04 |
3-(pyridin-4-yl)prop-2-yn-1-ol Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 16 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Riferimento
- Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines, Tetrahedron Letters, 2017, 58(29), 2856-2858
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Triethylamine ; 16 h, rt
1.2 Reagents: Triethylamine ; 16 h, rt
Riferimento
- Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst, Organic Letters, 2020, 22(14), 5423-5428
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
Riferimento
- Method for the preparation of piperidine compound, Japan, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
Riferimento
- Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system, Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
Riferimento
- Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 100 °C
Riferimento
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst, Tetrahedron Letters, 2005, 46(10), 1717-1720
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ; 5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ; 16 h, 70 °C
1.2 Solvents: Water ; 16 h, 70 °C
Riferimento
- Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 60 °C
Riferimento
- The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium ; 23 h, rt; 6 h, 70 °C
Riferimento
- Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water, Heterocycles, 2007, 72, 665-671
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ; 30 h, 50 °C
Riferimento
- Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α, United States, , ,
3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials
- 4-Chloropyridine
- 4-Bromopyridine, hydrobromide
- 4-Iodopyridine
- 4-Ethynylpyridine
- 4-Chloropyridinium chloride
3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products
3-(pyridin-4-yl)prop-2-yn-1-ol Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol) Prodotti correlati
- 865756-45-2(Pyridine, 4,4'-[(2-methyl-1,3-phenylene)di-2,1-ethynediyl]bis-)
- 61266-33-9(3-(pyridin-3-yl)prop-2-yn-1-ol)
- 13295-94-8(4-(2-phenylethynyl)pyridine)
- 55384-91-3(3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-)
- 13295-96-0(Pyridine, 4-[(4-methylphenyl)ethynyl]-)
- 66869-74-7(3-(pyridin-4-yl)prop-2-ynoic acid)
- 918801-05-5(1,4-Bis(4'-pyridylethynyl)durene)
- 7224-02-4(Butanedioic acid, 2-hydroxy-, lanthanum(3+) salt (1:1))
- 192643-83-7(4-(4-Pyridyl)-3-butyn-1-ol)
- 73564-69-9(bpac)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti